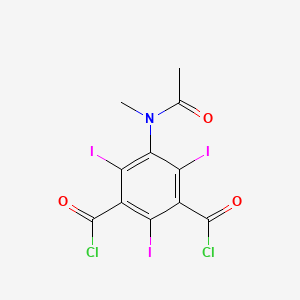
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is a chemical compound known for its significant applications in various fields, particularly in the synthesis of contrast agents used in medical imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high molecular weight and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride typically involves the following steps:
Starting Material: The process begins with m-phthalic acid.
Nitration and Reduction: m-Phthalic acid undergoes nitration to form 5-nitro m-phthalic acid, which is then reduced to 5-amino isophthalic acid.
Iodination: The 5-amino isophthalic acid is subjected to an iodination reaction using iodine monochloride (ICl) in the presence of hydrochloric acid (HCl) to form 5-amino-2,4,6-triiodoisophthalic acid.
Acyl Chloride Formation: The final step involves the conversion of 5-amino-2,4,6-triiodoisophthalic acid to this compound using thionyl chloride (SOCl2) and pyridine in dichloroethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve consistent results .
化学反応の分析
Types of Reactions
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.
Oxidation and Reduction: While the compound itself is stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed for specific derivatives
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of carboxylic acids .
科学的研究の応用
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride has several scientific research applications:
Medical Imaging: It is used in the synthesis of contrast agents for X-ray and CT imaging due to its high iodine content, which enhances radiographic contrast.
Proteomics Research: The compound is utilized in biochemical studies to investigate protein interactions and functions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used in diagnostic imaging.
作用機序
The mechanism of action of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride primarily involves its role as a contrast agent. The iodine atoms in the compound absorb X-rays, providing enhanced contrast in imaging studies. This allows for better visualization of internal structures and abnormalities. The compound targets specific tissues and organs, where it accumulates and provides detailed imaging .
類似化合物との比較
Similar Compounds
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride: Similar in structure but with an acetamido group instead of an N-methylacetamido group.
5-Amino-2,4,6-triiodoisophthaloyl dichloride: Contains an amino group, used in similar applications.
Uniqueness
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions. Its N-methylacetamido group offers different solubility and stability properties compared to similar compounds, making it particularly useful in certain pharmaceutical and imaging applications .
特性
分子式 |
C11H6Cl2I3NO3 |
|---|---|
分子量 |
651.79 g/mol |
IUPAC名 |
5-[acetyl(methyl)amino]-2,4,6-triiodobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C11H6Cl2I3NO3/c1-3(18)17(2)9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h1-2H3 |
InChIキー |
AWICNBWQCKRTAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















